molecular formula C17H25BrN2O2 B12448260 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine CAS No. 887590-78-5

1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine

Cat. No.: B12448260
CAS No.: 887590-78-5
M. Wt: 369.3 g/mol
InChI Key: VNTVJPZTUAGEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is protected using a Boc group to form 1-Boc-pyrrolidine.

    Bromobenzylation: The protected pyrrolidine is then reacted with 2-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-bromobenzyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to active sites or allosteric sites, thereby affecting the function of the target molecule. The Boc group provides stability and protection during these interactions, which can be removed under specific conditions to reveal the active amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is unique due to the presence of both the Boc protecting group and the 2-bromobenzyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

887590-78-5

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3

InChI Key

VNTVJPZTUAGEGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.